molecular formula C13H19BrN2O2 B2858552 Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate CAS No. 1903493-07-1

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate

Cat. No.: B2858552
CAS No.: 1903493-07-1
M. Wt: 315.211
InChI Key: LNVIRRHSAVJUJU-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 2-bromoacetophenone with tert-butyl carbamate in the presence of a base such as sodium hydride. This is followed by the reduction of the resulting intermediate using a reducing agent like lithium aluminum hydride. The final step involves the protection of the amino group using tert-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols. Substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-bromoethyl)carbamate
  • N-Boc-ethanolamine
  • Tert-butyl N-(2-hydroxyethyl)carbamate

Uniqueness

Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets, making it a valuable intermediate in pharmaceutical synthesis. Additionally, the tert-butyl group provides stability and protection to the amino group, facilitating various chemical transformations .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVIRRHSAVJUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903493-07-1
Record name tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate
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